N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrothienopyridine core substituted with acetyl and cyano groups at the 6- and 3-positions, respectively. The pyrazole ring at the 2-position is further modified with a carboxamide moiety and methyl substituents at the 1- and 4-positions.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-7-20(3)19-14(9)15(23)18-16-12(6-17)11-4-5-21(10(2)22)8-13(11)24-16/h7H,4-5,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHKFZUUIUQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound acts as a potent and selective inhibitor of JNK2 and JNK3 kinases. It binds to these kinases, thereby inhibiting their activity. This results in a decrease in the phosphorylation of downstream targets, ultimately affecting the cellular processes controlled by these kinases.
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This is accompanied by a decrease in the number of cells in other phases of the cell cycle, particularly the G0/G1 phase. This suggests that the compound may have potential anti-cancer properties, as it appears to inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where the compound inhibits tubulin polymerization by binding to the colchicine site of tubulin. This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound induces cell cycle arrest in the G2/M phase, leading to apoptotic cell death. This effect is dose-dependent and has been observed in several cancer cell lines. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes. These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function.
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 364.45 g/mol. Its structure includes a thieno[2,3-c]pyridine core fused with a pyrazole moiety, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that it binds effectively to the active site of 5-LOX, potentially reducing the production of pro-inflammatory leukotrienes .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress and related cellular damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : In cell line assays, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro tests have demonstrated that it exhibits antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers evaluated the anti-inflammatory effects of the compound in animal models. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to control groups. This suggests its potential use in treating inflammatory diseases like arthritis.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of the compound against breast cancer cells. The study utilized MTT assays to assess cell viability and found that treatment with the compound resulted in a dose-dependent decrease in viability, with IC50 values indicating potent activity at micromolar concentrations.
Research Findings Summary Table
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Reacting precursors such as 2-amino-1-acetyl derivatives with appropriate reagents.
- Cyclization : Formation of the thieno-pyridine structure through cyclization processes.
The compound's unique structure allows it to interact with biological targets effectively. Its molecular formula is , and it possesses several functional groups that contribute to its reactivity and biological activity.
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain analogs can significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The ability to target specific cancer pathways positions this compound as a promising lead in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to its structure can enhance its biological activity or reduce toxicity. Key findings from SAR studies include:
- Substituent Effects : Different substituents on the pyrazole ring can influence the compound's potency against specific targets.
- Functional Group Modifications : Alterations to functional groups can improve solubility and bioavailability.
Case Study: Anti-inflammatory Effects
A study conducted by Tageldin et al. demonstrated that specific derivatives of this compound showed significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compounds were tested using carrageenan-induced paw edema models in rats, showing effective dose-response relationships.
Case Study: Antimicrobial Efficacy
In another investigation, a series of synthesized derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thieno-pyridine core enhanced antibacterial properties, suggesting pathways for further development into therapeutic agents.
Potential Applications in Drug Discovery
Given its diverse biological activities, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide holds promise in drug discovery:
- Lead Compound Development : Its unique structure makes it an attractive lead for developing new drugs targeting inflammation and infection.
- Combination Therapies : The compound's ability to modulate multiple biological pathways could be explored in combination therapies for complex diseases such as cancer.
Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibits COX enzymes | Comparable efficacy to NSAIDs |
| Antimicrobial | Effective against various pathogens | Enhanced activity with modifications |
| Anticancer | Induces apoptosis in cancer cells | Potential for targeted therapies |
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group (−C≡N) undergoes nucleophilic additions under basic conditions. For example:
Key Insight : Hydrolysis to carboxylic acid enhances water solubility, enabling biological testing. Amidines show improved binding to enzyme active sites in molecular docking studies .
Acylation and Alkylation of the Carboxamide
The carboxamide group (−CONH−) participates in alkylation and acylation:
Mechanistic Note : Alkylation occurs preferentially at the sulfur atom in the thienopyridine ring under basic conditions , while acylation targets the carboxamide nitrogen .
Cyclization Reactions
Intramolecular cyclization is a key strategy for generating fused heterocycles:
Structural Impact : Cyclization enhances planarity, improving π-stacking interactions in biological systems .
Condensation at the Acetyl Group
The acetyl moiety (−COCH₃) undergoes condensation with nucleophiles:
Applications : Schiff bases derived from this compound exhibit antiproliferative activity against cancer cell lines (IC₅₀ = 2.1–4.8 μM) .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution:
Regioselectivity : Substitution occurs preferentially at the C4 position of the pyrazole ring due to directing effects of the methyl groups .
Stability Under Physiological Conditions
The compound’s stability in bio-relevant conditions was assessed:
| Condition | Time | Degradation | Primary Pathway | Reference |
|---|---|---|---|---|
| pH 7.4 buffer, 37°C | 24 h | <5% | Hydrolysis of carboxamide (minor) | |
| Human liver microsomes | 1 h | 12% | Oxidative metabolism at acetyl group |
Implication : High stability supports its use in in vivo studies .
Comparison with Similar Compounds
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide ()
This compound shares the tetrahydrothieno[2,3-c]pyridine backbone but replaces the 3-cyano group with a benzo[d]thiazol-2-yl moiety. The pyrazole ring retains the 1-methyl substituent but lacks the 4-methyl group present in the target compound. These modifications likely alter electronic properties and steric bulk, impacting binding affinity in biological systems. The molecular weight (437.5 g/mol) is higher due to the benzothiazole substitution compared to the target compound’s cyano group .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Key differences include:
- A fused imidazole ring instead of thiophene.
- Ester groups (diethyl carboxylates) rather than acetyl and carboxamide functionalities.
- Higher molecular weight (51% purity, melting point 243–245°C) due to the nitroaryl and ester groups. The synthetic route (one-pot two-step reaction) may inform strategies for modifying the target compound’s substituents .
Functional Group Analysis
Bioactivity and Functional Implications
The acetyl and cyano groups in the target compound may mimic formyl or methyl groups in MFR-a, enabling interactions with formyltransferase enzymes .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves constructing the thieno[2,3-c]pyridine core via cyclization reactions, followed by functionalization with acetyl, cyano, and pyrazole-carboxamide groups. Key steps include:
- Cyclocondensation : Use of thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the thienopyridine scaffold .
- Acetylation : Controlled acylation at the 6-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to prevent over-acylation .
- Critical Parameters : Temperature control (0–90°C depending on the step), solvent polarity (DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for nucleophilic substitutions) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : A multi-technique approach is required:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., acetyl vs. cyano placement) and detects residual solvents .
- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns for halogenated impurities .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) and use positive controls (e.g., doxorubicin for antiproliferative studies) .
- Structural Analogues : Compare activity with derivatives (e.g., replacing the acetyl group with benzyl or sulfamoyl groups) to identify pharmacophore contributions .
- Data Normalization : Normalize IC50 values to cell viability baselines and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Q. What computational and experimental strategies are effective for probing this compound’s reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Model nucleophilic attack on the cyano group or acetyl migration pathways using Gaussian or ORCA software .
- Isotopic Labeling : Track reaction intermediates via 13C-labeled acetyl groups in hydrolysis studies .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor real-time degradation under physiological pH (e.g., pH 7.4 PBS buffer) .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : A systematic SAR study includes:
- Scaffold Modifications : Synthesize analogues with variations in the tetrahydrothienopyridine ring (e.g., saturation level) or pyrazole substituents (e.g., methyl vs. trifluoromethyl) .
- Biological Profiling : Test analogues against a panel of kinase targets (e.g., EGFR, VEGFR) to map selectivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
